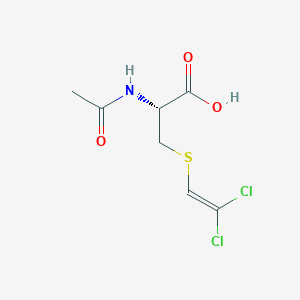

L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-

描述

L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2,2-dichloroethenyl group attached to the sulfur atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- typically involves the reaction of L-cysteine with 2,2-dichloroethene in the presence of an acetylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:

Temperature: The reaction is usually conducted at a temperature range of 50-70°C.

Solvent: Common solvents used include chloroform and ethanol.

Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

化学反应分析

Oxidation Reactions

The sulfur atom in N-Ac-S-DCV-Cys is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxide agents favoring sulfoxide formation, while permanganate drives complete oxidation to sulfones .

Reduction Reactions

The 2,2-dichloroethenyl group undergoes reduction, yielding ethyl or ethylene derivatives.

Research Findings : Reduction with LiAlH<sub>4</sub> preserves the acetylated amino group while saturating the ethenyl bond .

Substitution Reactions

Chlorine atoms on the ethenyl group are replaced by nucleophiles (e.g., hydroxyl, amino groups).

Kinetics : Substitution rates depend on solvent polarity and nucleophile strength, with aqueous NaOH showing higher efficiency than gaseous NH<sub>3</sub> .

Metabolic and Enzymatic Reactions

N-Ac-S-DCV-Cys is a metabolite of trichloroethylene (TCE), undergoing biotransformation in mammalian systems.

Key Pathways :

- Deacetylation :

- β-Lyase-Mediated Cleavage :

Experimental Data :

- In rat renal tubules, N-Ac-S-DCV-Cys uptake is mediated by organic anion transporters (Km = 157 µM) .

- Metabolic activation correlates with covalent binding to cellular macromolecules, causing cytotoxicity .

Comparative Reactivity

N-Ac-S-DCV-Cys exhibits distinct reactivity compared to analogs:

科学研究应用

Industrial Production

In industrial settings, Ac-DCVC can be produced through batch or continuous flow processes. Automation and precise control of reaction parameters are essential for maintaining product quality.

Chemistry

Ac-DCVC serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts sulfur to sulfoxides or sulfones. |

| Reduction | Reduces 2,2-dichloroethenyl to ethyl derivatives. |

| Substitution | Chlorine atoms can be replaced with nucleophiles (e.g., hydroxyl groups). |

Biology

Research indicates that Ac-DCVC plays a role in biochemical pathways related to detoxification processes. It is a significant metabolite in the detoxification pathway of trichloroethylene (TCE), an industrial solvent known for its nephrotoxic effects. Studies have shown that Ac-DCVC may influence cellular signaling pathways and gene expression.

Medicine

Ac-DCVC is being investigated for its therapeutic potential due to its antioxidant properties. Similar compounds like N-acetyl-L-cysteine (NAC) have demonstrated efficacy in treating various disorders:

| Condition | Potential Application of NAC |

|---|---|

| Psychiatric Disorders | May reduce symptoms in schizophrenia and autism spectrum disorders. |

| Respiratory Conditions | Used as a mucolytic agent in chronic obstructive pulmonary disease (COPD). |

| Kidney Protection | Potentially prevents contrast-induced nephropathy. |

Case Study 1: Neurodevelopmental Disorders

A study investigated the effects of NAC on children with autism spectrum disorders (ASD). Participants receiving NAC showed significant reductions in irritability compared to placebo groups.

| Study | Duration | Participants | NAC Dosage | Outcome |

|---|---|---|---|---|

| Hardan et al. | 12 weeks | 33 (15/18) | 900 mg/day for 4 weeks, then 1,800 mg/day | Significant reduction in irritability |

Case Study 2: Schizophrenia

Another clinical trial evaluated NAC as an adjunct treatment for schizophrenia. Results indicated a significant reduction in negative symptoms among participants receiving NAC compared to those on placebo.

| Study | Duration | Participants | NAC Dosage | Outcome |

|---|---|---|---|---|

| Berk et al. | 24 weeks | 140 (71/69) | 2,000 mg/day | Significant reduction in PANSS negative symptoms |

作用机制

The mechanism of action of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.

Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions.

Signal Transduction: The compound can affect signal transduction pathways, leading to changes in gene expression and cellular responses.

相似化合物的比较

L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- can be compared with other similar compounds such as:

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: Similar structure but with different positioning of the dichloroethenyl group.

N-Acetyl-S-(2-chloroethenyl)-L-cysteine: Contains only one chlorine atom in the ethenyl group.

N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine: Another structural isomer with a different arrangement of atoms.

The uniqueness of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- is a compound that belongs to the class of N-acyl-L-amino acids. Its unique structure features an acetyl group attached to the nitrogen atom and a 2,2-dichloroethenyl group linked to the sulfur atom of cysteine. This compound has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Chemical Structure and Properties

The chemical formula of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- is C₆H₈Cl₂N₂O₂S. The presence of the 2,2-dichloroethenyl group imparts specific reactivity that distinguishes it from other similar compounds such as N-Acetyl-L-cysteine (NAC).

The biological activity of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- is primarily attributed to its interactions with biological molecules and pathways:

- Acetylation Reactions : The acetyl group can modify the activity of enzymes and proteins through acetylation.

- Metabolic Transformations : The 2,2-dichloroethenyl group may undergo metabolic changes, leading to reactive intermediates that interact with cellular components.

- Cellular Signaling : These interactions can influence cellular signaling pathways, gene expression, and metabolic processes.

Antioxidant Properties

L-Cysteine derivatives are known for their antioxidant capabilities. The compound may reduce oxidative stress by enhancing glutathione synthesis and scavenging free radicals. Studies suggest that similar compounds like NAC can mitigate oxidative damage in various biological systems, indicating a possible parallel for L-Cysteine derivatives .

Therapeutic Applications

Research has explored the therapeutic potential of L-Cysteine derivatives in various conditions:

- Respiratory Disorders : NAC has been used as a mucolytic agent in conditions like chronic bronchitis and acute respiratory distress syndrome (ARDS) .

- Toxicity Mitigation : NAC is well-known for its role in treating acetaminophen overdose by replenishing glutathione levels .

- Psychiatric Disorders : NAC has shown promise in treating psychiatric conditions through its antioxidant and anti-inflammatory properties .

Case Studies

- Oxidative Stress Alleviation : In a study involving mice exposed to nickel chloride (NiCl₂), NAC was shown to alleviate oxidative stress and inflammation in spleen lymphocytes . This suggests that L-Cysteine derivatives may have protective effects against oxidative damage.

- Neurodevelopmental Disorders : A review highlighted NAC's potential in treating neurodevelopmental disorders through modulation of glutamate levels and reduction of inflammation . This could indicate similar prospects for L-Cysteine derivatives.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-Acetyl-L-cysteine (NAC) | Acetyl group on nitrogen | Antioxidant, mucolytic, treatment for acetaminophen overdose |

| N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine | Acetyl on nitrogen; 1,2-dichloroethenyl on sulfur | Used in organic synthesis; potential biochemical roles |

| L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- | Acetyl on nitrogen; 2,2-dichloroethenyl on sulfur | Potential antioxidant; therapeutic applications under investigation |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine in biological samples?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards for precision. Urine samples require normalization to creatinine to account for hydration variability. Sample preparation involves solid-phase extraction or protein precipitation to isolate the metabolite .

Q. How is N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine synthesized and characterized in laboratory settings?

- Methodology : Synthesize via glutathione conjugation of trichloroethylene (TCE) metabolites, followed by enzymatic cleavage and acetylation. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HRMS) for purity validation. Synthetic protocols emphasize strict control of reaction stoichiometry to avoid diastereomer mixtures .

Q. What is the metabolic pathway leading to the formation of this compound from trichloroethylene?

- Methodology : TCE undergoes glutathione conjugation in the liver via glutathione S-transferases, forming S-(1,2-dichlorovinyl)glutathione. This conjugate is hydrolyzed to cysteine derivatives in the kidney, followed by N-acetylation to yield the final metabolite. Beta-lyase activity in renal tubules is critical for bioactivation .

Advanced Research Questions

Q. What methodological approaches resolve discrepancies in metabolite concentrations between vaping and smoking cohorts?

- Methodology : Use longitudinal sampling to account for temporal exposure variations. Adjust for confounders (e.g., diet, co-exposure to other VOCs) via multivariate regression. Cross-validate findings with controlled exposure studies in animal models to isolate metabolic pathway differences .

Q. How do inter-individual variations in glutathione transferase activity affect the interpretation of urinary metabolite levels?

- Methodology : Integrate genotyping for GST polymorphisms (e.g., GSTT1, GSTM1 null alleles) into study designs. Use pharmacokinetic modeling to correlate enzyme activity with metabolite excretion rates. In vitro assays with recombinant GST isoforms can quantify catalytic efficiency differences .

Q. How can in vitro hepatocyte models be optimized to study the renal handling of this metabolite?

- Methodology : Co-culture primary hepatocytes with renal proximal tubule cells to mimic systemic metabolism. Apply transport inhibitors (e.g., probenecid for OAT1/OAT3) to identify uptake mechanisms. Quantify intracellular accumulation using radiolabeled analogs and LC-HRMS .

Q. What are the key considerations when designing longitudinal studies to assess TCE exposure using this metabolite?

- Methodology : Standardize urine collection times (e.g., first-morning voids) to minimize diurnal variation. Include quality control pools across batches to correct for instrumental drift. Account for renal function (e.g., eGFR) to adjust for excretion rate variability .

Q. What quality control measures are critical when analyzing this compound in large-scale epidemiological studies?

属性

IUPAC Name |

(2R)-2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYGORWCAPEHPX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC=C(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925585 | |

| Record name | S-(2,2-Dichloroethenyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126543-43-9 | |

| Record name | N-Acetyl-(2,2-dichlorovinyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126543439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2,2-Dichloroethenyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。